N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is an organic compound that features a boronic ester group. Compounds containing boronic esters are known for their stability, low toxicity, and high reactivity, making them valuable intermediates in organic synthesis and various applications in pharmacy and biology .
Preparation Methods
The synthesis of N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide typically involves nucleophilic and amidation reactions. The synthetic route can be summarized as follows:
Nucleophilic Reaction: The initial step involves the nucleophilic substitution of a suitable precursor with a boronic ester group.
Amidation Reaction: The intermediate product undergoes amidation to form the final compound.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of enzyme inhibitors or specific ligand drugs.
Mechanism of Action
The mechanism of action of N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with specific biomolecules, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Comparison with Similar Compounds
N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide can be compared with other similar compounds, such as:
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: This compound also contains a boronic ester group and is used in similar applications, such as enzyme inhibition and drug development.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic ester compound used in organic synthesis and pharmaceutical research.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in the synthesis of complex molecules and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C15H24BN3O3 |
---|---|
Molecular Weight |
305.18 g/mol |
IUPAC Name |
N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide |
InChI |
InChI=1S/C15H24BN3O3/c1-10-7-11(13(18-8-10)19-9-12(20)17-6)16-21-14(2,3)15(4,5)22-16/h7-8H,9H2,1-6H3,(H,17,20)(H,18,19) |
InChI Key |
ZTVHBAQIPNHULZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NCC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.